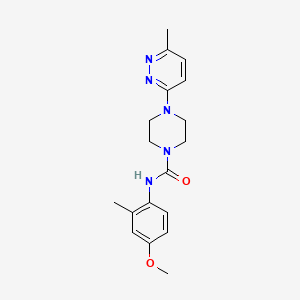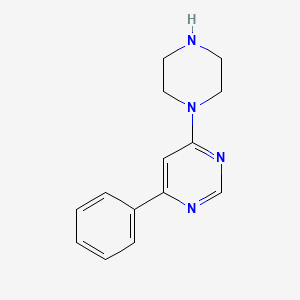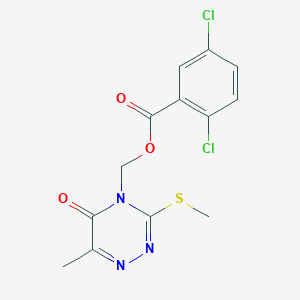![molecular formula C14H14ClN3O4S B3011153 N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide CAS No. 893929-03-8](/img/structure/B3011153.png)
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide” is a chemical compound with the molecular formula C20H19ClN4O5S2. It has an average mass of 494.972 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazole ring, a thieno ring, a chlorophenyl group, and a methoxyacetamide group . For a detailed structural analysis, specialized software or a crystallography study would be needed.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It is a solid at room temperature . Other properties like solubility, melting point, boiling point, etc., are not available in the sources I found.科学的研究の応用
Synthesis and Structural Transformations
Research has explored the synthesis and structural transformation of compounds with similar chemical structures. For instance, the base-catalyzed ring transformation of certain β-lactams into thiazolo[3,4-a]pyrazine derivatives highlights the structural prerequisites for these transformations, including cleavage of specific bonds within the β-lactam ring, demonstrating the complex chemical behavior and potential for creating diverse molecular structures from a single precursor (Sápi et al., 1997).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been used to study the molecular structure, spectroscopic data, and the intramolecular charge transfer of compounds, offering insights into their biological activity potential. Such studies provide valuable information on molecular parameters like bond lengths and angles, and molecular electrostatic potential, enhancing our understanding of the compound's interaction with biological targets (Viji et al., 2020).
Pharmacological Potentials
Compounds with similar chemical structures have been synthesized and evaluated for their pharmacological activities, including anticancer and antimicrobial properties. For example, novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine were synthesized and showed promising anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). These compounds were also evaluated for their in vitro antibacterial and antifungal activities, demonstrating their potential as pharmaceutical drugs (Katariya et al., 2021).
Antioxidant and Antimicrobial Activities
Research on derivatives of similar compounds has shown that the introduction of specific groups can significantly increase their radical scavenging activities. Studies on the antioxidant and cytotoxic activities of novel 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano-[2,3-c]pyrazoles synthesized with aromatic aldehydes from lignin demonstrated much better antioxidant activity compared to control drugs. These compounds also exhibited low cytotoxicity, suggesting their potential as agents for curing free radical-related diseases or as food additives (Yang et al., 2014).
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions. Studies have demonstrated that these compounds can significantly inhibit corrosion, with the inhibition efficiency increasing with the concentration of the inhibitor. Such research highlights the potential industrial applications of these compounds in protecting metals from corrosion (Yadav et al., 2016).
作用機序
Target of Action
Similar compounds have been found to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels . These channels play a crucial role in the transmission of signals in the nervous system.
Mode of Action
It’s worth noting that compounds with similar structures, such as strobilurin fungicides, act through the inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes, resulting in the cessation of fungal growth .
Pharmacokinetics
Hydroxylation of the benzene and/or pyrazole rings is followed by conjugation with glucuronide and, to a lesser extent, sulphate .
Result of Action
Based on its mode of action, it can be inferred that the compound may lead to the disruption of cellular biochemical processes, potentially resulting in the cessation of growth in target organisms .
Action Environment
, and by another as possibly significantly biodegradable. This suggests that environmental factors such as pH, temperature, and presence of degrading organisms could influence the compound’s action and stability.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c1-22-6-13(19)16-14-11-7-23(20,21)8-12(11)17-18(14)10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFBJFIRTXCODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011072.png)


![5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B3011079.png)

![N-(butan-2-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3011081.png)
![3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B3011083.png)
![2-{1-[(5-bromo-2-thienyl)sulfonyl]piperidin-4-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B3011085.png)
![2-[3-(2-Methylphenyl)-4-oxo-2-thiazolidinylidene]propanedinitrile](/img/structure/B3011086.png)
![3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011088.png)

![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B3011090.png)
![N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011092.png)
